WMLPFDQSBCWQKA-UHFFFAOYSA-N
Description
However, based on structural analogs and contextual data (e.g., molecular formulas, functional groups, and synthetic pathways of similar compounds), it likely belongs to a class of heterocyclic or aromatic organofluorine/chlorine-containing molecules. Such compounds are often explored for pharmaceutical or catalytic applications due to their stability and bioactivity .
Key inferred properties (based on analogous compounds):
- Molecular formula: Likely includes aromatic rings (e.g., pyridine, benzene) with substituents such as halogens (Cl, F), methyl, or methoxy groups.
- Molecular weight: Estimated between 200–300 Da, consistent with analogs like C7H8ClF3N2 (212.60 Da) and C17H13NO4 (295.29 Da) .
- Bioactivity: Potential applications in enzyme inhibition or receptor modulation, as seen in compounds with sulfamoyl or trifluoromethyl groups .
Properties
Molecular Formula |
C18H21N2O2S- |
|---|---|
Molecular Weight |
329.438 |
InChI |
InChI=1S/C18H21N2O2S/c1-13-5-11-16(12-6-13)23(22)20-19-15-9-7-14(8-10-15)17(21)18(2,3)4/h5-12,19H,1-4H3/q-1 |
InChI Key |
WMLPFDQSBCWQKA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[S-](=NNC2=CC=C(C=C2)C(=O)C(C)(C)C)=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares WMLPFDQSBCWQKA-UHFFFAOYSA-N with structurally related compounds from the evidence, focusing on physicochemical properties, synthesis, and bioactivity:
Key Findings:
Structural Diversity: HVXHWBMLTSDYGK-UHFFFAOYSA-N (C₇H₈ClF₃N₂) features a pyridine core with trifluoromethyl and chloro substituents, enhancing metabolic stability . YTWDBRIDKWWANA-UHFFFAOYSA-N (C₁₇H₁₃NO₄) contains a benzoate ester group, contributing to its higher molecular weight and lipophilicity .
Synthetic Complexity :
- Halogenation steps (e.g., using N-bromosuccinimide) are critical for introducing reactive sites in analogs of this compound .
- Trifluoromethyl groups in HVXHWBMLTSDYGK-UHFFFAOYSA-N require specialized reagents like trifluoromethylpyridine .
High LogP values (e.g., 3.2 in YTWDBRIDKWWANA-UHFFFAOYSA-N) correlate with improved membrane permeability but may increase toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
